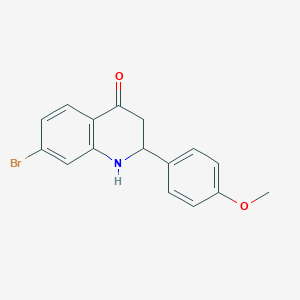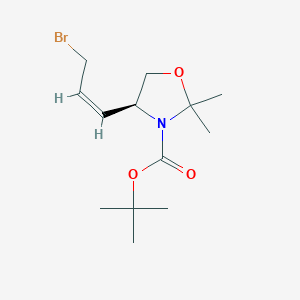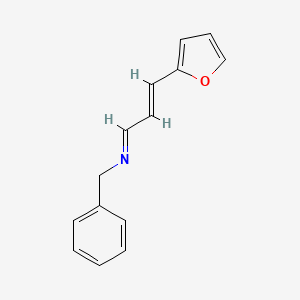
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine is a Schiff base compound characterized by the presence of a furan ring and an imine group. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine typically involves the condensation reaction between 3-(2-furyl)acrolein and aniline. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of an imine bond between the aldehyde group of 3-(2-furyl)acrolein and the amine group of aniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions
Mechanism of Action
The mechanism of action of N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine involves its interaction with biological targets through its imine group. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The furan ring also contributes to its reactivity and ability to interact with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
- 3-Aryl-3-(furan-2-yl)propenoic acid derivatives
- Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols
Uniqueness
N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine is unique due to its specific structural features, such as the presence of both a furan ring and an imine group.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(furan-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C14H13NO/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-16-14/h1-11H,12H2/b8-4+,15-10? |
InChI Key |
IIFSLTOTMBKZEB-DGPRDXKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C/C=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)

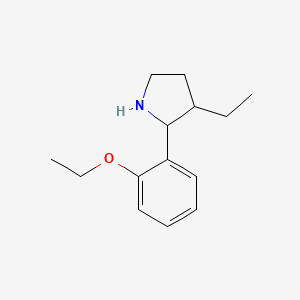
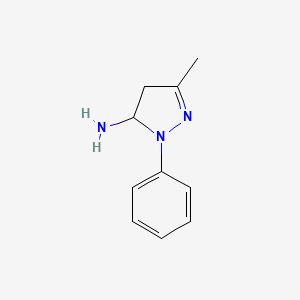

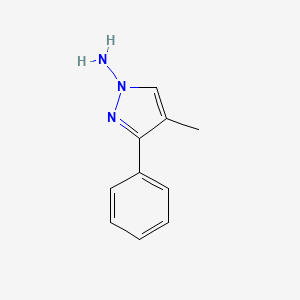
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
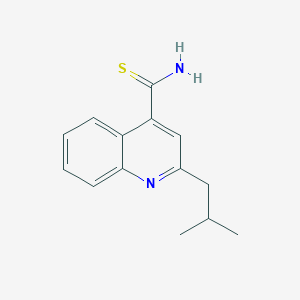
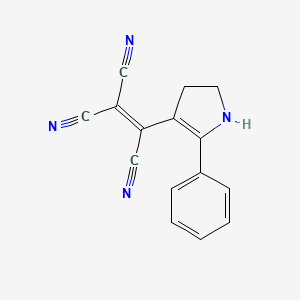

![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
